2-(5,6-dichloropyridin-3-yl)propan-2-ol
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Overview
Description
2-(5,6-dichloropyridin-3-yl)propan-2-ol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, and a propan-2-ol group attached to the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dichloropyridin-3-yl)propan-2-ol typically involves the reduction of 5,6-dichloronicotinic acid. One common method includes the use of borane dimethyl sulfide complex in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out at low temperatures, around 0°C, to ensure the selective reduction of the carboxylic acid group to an alcohol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dichloropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2-(5,6-Dichloro-pyridin-3-yl)-propan-2-one or 2-(5,6-Dichloro-pyridin-3-yl)-propanoic acid.
Reduction: Formation of 2-(5,6-Dichloro-pyridin-3-yl)-propan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(5,6-dichloropyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5,6-dichloropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloropyridine-3-carboxylic acid
- 5,6-Dichloropyridin-3-ol
- 2,3-Dichloropyridine
Uniqueness
2-(5,6-dichloropyridin-3-yl)propan-2-ol is unique due to the presence of both the dichloropyridine and propan-2-ol groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H9Cl2NO |
---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
2-(5,6-dichloropyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)7(10)11-4-5/h3-4,12H,1-2H3 |
InChI Key |
VGLZDMRIEHLDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(N=C1)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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